molecular formula C9H9N3O2 B2890732 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1315363-57-5

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B2890732
CAS No.: 1315363-57-5
M. Wt: 191.19
InChI Key: QAFJPPUHOWPXLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method includes the reaction of 3-amino-2,6-dimethylpyrazole with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent carboxylation . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions .

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Comparison: Compared to other similar compounds, 2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methyl groups at the 2 and 6 positions enhances its stability and may affect its interaction with biological targets, making it a valuable scaffold for drug design and material science applications .

Properties

IUPAC Name

2,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-8-7(9(13)14)6(2)11-12(8)4-5/h3-4H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFJPPUHOWPXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C(=N2)C)C(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.